molecular formula C24H23NO9 B14093538 methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate

methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B14093538
M. Wt: 469.4 g/mol
InChI Key: ZTFRSFPTZJKRMJ-UHFFFAOYSA-N
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Description

Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate is a complex organic compound with a molecular formula of C33H30N2O9 It is known for its unique structure, which includes a chromen-4-one core, a benzoate ester, and a tert-butoxycarbonyl-protected glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoate ester: This step involves esterification reactions, often using methanol and a suitable acid catalyst.

    Attachment of the tert-butoxycarbonyl-protected glycine: This is usually done through a coupling reaction, where the glycine derivative is activated and then reacted with the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols.

Scientific Research Applications

Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butoxycarbonyl-protected glycine moiety can also play a role in these interactions, affecting the compound’s overall activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. The presence of the tert-butoxycarbonyl-protected glycine moiety adds to its versatility, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C24H23NO9

Molecular Weight

469.4 g/mol

IUPAC Name

methyl 4-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxy-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C24H23NO9/c1-24(2,3)34-23(29)25-12-20(26)33-16-9-10-17-18(11-16)31-13-19(21(17)27)32-15-7-5-14(6-8-15)22(28)30-4/h5-11,13H,12H2,1-4H3,(H,25,29)

InChI Key

ZTFRSFPTZJKRMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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